molecular formula C10H20O4 B14387140 1-(tert-Butylperoxy)ethyl butanoate CAS No. 88482-93-3

1-(tert-Butylperoxy)ethyl butanoate

Cat. No.: B14387140
CAS No.: 88482-93-3
M. Wt: 204.26 g/mol
InChI Key: KGHWJKQFKRSREI-UHFFFAOYSA-N
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Description

1-(tert-Butylperoxy)ethyl butanoate is an organic peroxide compound. It is characterized by the presence of a tert-butylperoxy group attached to an ethyl butanoate backbone. Organic peroxides are known for their ability to decompose and release free radicals, making them useful in various chemical processes, particularly in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butylperoxy)ethyl butanoate can be synthesized through the esterification of butanoic acid with 1-(tert-butylperoxy)ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a pure product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylperoxy)ethyl butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the peroxide group into hydroxyl or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidation products may include carboxylic acids, ketones, and aldehydes.

    Reduction: Reduction products can include alcohols and alkanes.

    Substitution: Substitution reactions can yield various substituted esters and ethers.

Scientific Research Applications

1-(tert-Butylperoxy)ethyl butanoate has several scientific research applications, including:

    Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.

    Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.

    Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug delivery systems, is ongoing.

    Industry: It is employed in the production of plastics, rubbers, and other polymeric materials, where it acts as a curing agent and cross-linking agent.

Mechanism of Action

The mechanism of action of 1-(tert-Butylperoxy)ethyl butanoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    tert-Butyl hydroperoxide: Another organic peroxide with similar radical-generating properties.

    Di-tert-butyl peroxide: A compound used as a radical initiator in polymerization reactions.

    Benzoyl peroxide: Commonly used in acne treatment and as a polymerization

Properties

CAS No.

88482-93-3

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

1-tert-butylperoxyethyl butanoate

InChI

InChI=1S/C10H20O4/c1-6-7-9(11)12-8(2)13-14-10(3,4)5/h8H,6-7H2,1-5H3

InChI Key

KGHWJKQFKRSREI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)OOC(C)(C)C

Origin of Product

United States

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